molecular formula C32H28CrN10NaO8S2- B576813 Acid Orange  88 CAS No. 12239-03-1

Acid Orange 88

Cat. No.: B576813
CAS No.: 12239-03-1
M. Wt: 819.744
InChI Key: WAPMAMGUXLHKML-UHFFFAOYSA-N
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Description

Molecular Structure and Composition

Empirical Formula and Molecular Weight Analysis

Acid Orange 88 (C.I. 187321) is a chromium-complexed monoazo dye with significant structural complexity. Discrepancies in reported molecular formulas arise from differences in describing its non-complexed precursor versus the final metallized form. The non-complexed azo intermediate has the formula $$ \text{C}{16}\text{H}{15}\text{N}5\text{O}4\text{S} $$ and a molecular weight of 373.39 g/mol. However, upon chromium complexation, the dye adopts a 1:2 metal-ligand structure, resulting in the empirical formula $$ \text{C}{32}\text{H}{28}\text{CrN}{10}\text{NaO}8\text{S}_2^- $$ and a molecular weight of 819.74 g/mol. This transformation is critical for enhancing the dye’s stability and chromatic properties.

Table 1: Comparative Molecular Characteristics of Acid Orange 88 Forms

Form Empirical Formula Molecular Weight (g/mol) Source
Non-complexed azo $$ \text{C}{16}\text{H}{15}\text{N}5\text{O}4\text{S} $$ 373.39
Chromium-complexed $$ \text{C}{32}\text{H}{28}\text{CrN}{10}\text{NaO}8\text{S}_2^- $$ 819.74

Chromium Complexation and Azo Group Configuration

The synthesis involves diazotization of 3-amino-4-hydroxybenzenesulfonamide, followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to form the azo linkage. Subsequent chelation with chromium(III) and 2-hydroxybenzoic acid yields a 1:2 metal complex, where chromium coordinates via the azo group’s nitrogen atoms and hydroxyl groups from the sulfonamide and pyrazolone moieties. This octahedral coordination stabilizes the dye’s electronic structure, contributing to its lightfastness (rated 6–7 on the AATCC scale).

Physicochemical Properties

Solubility and Thermal Stability Profiles

Acid Orange 88 exhibits high water solubility (>98% dye content), forming orange solutions that transition to gel-like states at elevated concentrations. Its solubility varies under acidic and alkaline conditions:

  • Sulfuric acid (conc.) : Yellow solution, precipitates upon dilution.
  • Nitric acid : Golden solution, turning orange-red when diluted.
  • Sodium hydroxide : Orange-red in concentrated solutions, stable upon dilution.

Thermal stability studies are limited, but decomposition begins above 200°C, releasing toxic fumes (e.g., $$ \text{SO}x $$, $$ \text{NO}x $$). The dye remains stable under ambient conditions, with no reported polymerization hazards.

Table 2: Solubility Profile of Acid Orange 88

Solvent/Condition Observable Behavior Citation
Water Soluble, orange solution
Conc. $$ \text{H}2\text{SO}4 $$ Yellow solution, precipitation
Dilute $$ \text{HCl} $$ Orange solution, precipitation
Conc. $$ \text{NaOH} $$ Orange-red solution

Spectroscopic Characterization (UV-Vis, FTIR)

  • UV-Vis Spectroscopy : The chromophore’s $$ \lambda_{\text{max}} $$ in aqueous solution is ~505 nm, attributed to the conjugated azo-chromium complex system. Bathochromic shifts occur in acidic media due to protonation of sulfonate groups.
  • FTIR Analysis : Key peaks include:
    • $$ \nu(\text{N=N}) $$: 1520–1480 cm$$^{-1}$$.
    • $$ \nu(\text{S=O}) $$: 1180–1150 cm$$^{-1}$$.
    • $$ \nu(\text{Cr-O}) $$: 620–580 cm$$^{-1}$$.
    • Aromatic C-H stretching: 3100–3000 cm$$^{-1}$$.

Table 3: FTIR Spectral Assignments for Acid Orange 88

Wavenumber (cm$$^{-1}$$) Assignment Source
1520–1480 Azo group ($$ \text{N=N} $$)
1180–1150 Sulfonate ($$ \text{S=O} $$)
620–580 Chromium-oxygen bonds
3100–3000 Aromatic C-H

Properties

CAS No.

12239-03-1

Molecular Formula

C32H28CrN10NaO8S2-

Molecular Weight

819.744

InChI

InChI=1S/2C16H14N5O4S.Cr.Na/c2*1-10-15(16(23)21(20-10)11-5-3-2-4-6-11)19-18-13-9-12(26(17,24)25)7-8-14(13)22;;/h2*2-9,22H,1H3,(H2,17,24,25);;/q2*-1;;+1

InChI Key

WAPMAMGUXLHKML-UHFFFAOYSA-N

SMILES

CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)N)O)C3=CC=CC=C3.[Na+].[Cr]

Origin of Product

United States

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Temperature : Maintained at 0–5°C to stabilize the highly reactive diazonium intermediate.

  • Acid Medium : Hydrochloric acid (HCl) is used to protonate the amine, facilitating nitrosation by sodium nitrite (NaNO₂).

  • Stoichiometry : A molar ratio of 1:1.05 (amine to NaNO₂) ensures complete conversion while minimizing side reactions.

The reaction proceeds as follows:

Ar-NH2+NaNO2+2HClAr-N2+Cl+NaCl+2H2O\text{Ar-NH}2 + \text{NaNO}2 + 2\text{HCl} \rightarrow \text{Ar-N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

Key Consideration : Excess nitrous acid must be neutralized post-reaction to prevent decomposition of the diazonium salt.

Azo Coupling with Electron-Rich Nucleophiles

The diazonium salt is coupled with an electron-rich aromatic compound, such as 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one , to form the azo (-N=N-) linkage characteristic of Acid Orange 88.

Optimization of Coupling Parameters

ParameterOptimal RangeEffect on Yield
pH 8.5–9.5Maximizes coupling efficiency by deprotonating the nucleophile.
Temperature 5–10°CBalances reaction rate and stability of intermediates.
Reaction Time 2–4 hoursEnsures complete consumption of the diazonium salt.

The coupling mechanism involves electrophilic aromatic substitution:

Ar-N2++Ar’HAr-N=N-Ar’+H+\text{Ar-N}_2^+ + \text{Ar'}-H \rightarrow \text{Ar-N=N-Ar'} + \text{H}^+

Side Reactions : Competing coupling at ortho positions or diazonium salt decomposition may occur if pH or temperature deviates from optimal ranges.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness, safety, and minimal environmental impact. Key adaptations from laboratory methods include:

Table 1: Comparison of Laboratory vs. Industrial Synthesis

ParameterLaboratory ScaleIndustrial Scale
Reactant Feed Batch-wiseContinuous flow systems
Temperature Control Ice bathsJacketed reactors with chillers
Waste Management Neutralization tanksOn-site treatment facilities
Yield 70–80%85–90% (optimized for economy)

Automation : Advanced process control systems regulate reactant addition rates and pH in real-time, reducing human error.
Solvent Selection : Industrial processes avoid toxic solvents like pyridine, opting for water or ethanol-water mixtures.

Post-Synthesis Processing and Purification

Crude Acid Orange 88 undergoes purification to meet commercial purity standards (>95%).

Filtration and Drying

  • Filtration : Removes insoluble by-products using pressure filters.

  • Drying : Spray drying or vacuum drying achieves moisture content <2%.

Salt Formation

The dye is converted to its disodium salt form via neutralization with sodium hydroxide:

HO3S-Ar-N=N-Ar’-OH+2NaOHNa2O3S-Ar-N=N-Ar’-O+2H2O\text{HO}3\text{S-Ar-N=N-Ar'-OH} + 2\text{NaOH} \rightarrow \text{Na}2\text{O}3\text{S-Ar-N=N-Ar'-O}^- + 2\text{H}2\text{O}

Recent Advances in Synthesis Methodologies

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times by 40–60% while improving yields to 88–92%. This method enhances energy efficiency and is scalable for industrial use.

Green Chemistry Approaches

  • Catalytic Reuse : Iron-oxide nanoparticles enable catalyst recovery, reducing waste.

  • Biocatalysis : Laccase enzymes facilitate coupling under mild conditions (pH 7, 30°C), though yields remain lower (65–70%).

Table 2: Environmental Impact of Synthesis Methods

MethodEnergy Use (kWh/kg)Waste Generated (kg/kg)
Traditional12.53.2
Microwave-Assisted7.81.9
Biocatalytic9.10.8

Chemical Reactions Analysis

Types of Reactions

Acid Orange 88 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Environmental Remediation

One of the significant applications of Acid Orange 88 is in the field of environmental science, particularly in the degradation and removal of azo dyes from wastewater. Various studies have investigated methods for the effective removal of Acid Orange 88 from contaminated water sources.

Photodegradation Studies

Research indicates that Acid Orange 88 can undergo photodegradation when exposed to specific light conditions. For instance, a study demonstrated that the photodegradation rate increased significantly in the presence of nanocomposite materials under UV light. The hydroxyl radicals generated during this process play a crucial role in breaking down the dye molecules:

  • Photolysis Rate Constant: 1.94×103 min11.94\times 10^{-3}\text{ min}^{-1}
  • Degradation Efficiency: Up to 27.3 times higher than pure water systems when using nanocomposites .

Adsorption Techniques

Various adsorbents have been developed to enhance the removal efficiency of Acid Orange 88 from wastewater:

  • Activated Carbon: Studies show that activated carbon derived from agricultural waste can effectively adsorb Acid Orange 88, achieving high removal rates through physical adsorption mechanisms.
  • Chitosan-Based Hydrogels: A novel zeolite/chitosan hydrogel has been shown to have an adsorption capacity of 332.48 mg g332.48\text{ mg g} for Acid Orange 88 at optimal pH levels .

Textile Industry Applications

Acid Orange 88 is primarily used as a dye in the textile industry due to its bright orange hue and good solubility in water. It is commonly applied to fabrics made from synthetic fibers such as nylon and polyester. The dyeing process typically involves:

  • Preparation of Dye Bath: The dye is dissolved in water, often with the addition of acids to improve fixation on fibers.
  • Dyeing Process: Fabrics are immersed in the dye bath at controlled temperatures, allowing for uniform color uptake.
  • Post-Dyeing Treatment: After dyeing, fabrics may undergo rinsing and fixation processes to enhance color fastness.

Biomedical Research

Emerging studies suggest potential biomedical applications for Acid Orange 88, particularly in drug delivery systems and as a tracer in biological assays due to its fluorescent properties. The dye's ability to bind with various biomolecules makes it a candidate for:

  • Fluorescent Labeling: Used in microscopy for visualizing cellular components.
  • Drug Delivery Vehicles: Investigated for encapsulating therapeutic agents due to its biocompatibility and solubility characteristics.

Case Study: Photodegradation Efficiency

A study conducted on the photodegradation of Acid Orange 88 revealed that increasing light intensity significantly enhances degradation rates. The use of nanocomposite materials showed that under optimal conditions, nearly complete degradation could be achieved within hours .

Case Study: Adsorption Mechanism Exploration

Research on chitosan-based hydrogels indicated that under acidic conditions, the interaction between Acid Orange 88 and hydrogel components led to enhanced adsorption efficiency through hydrogen bonding and electrostatic interactions .

Mechanism of Action

The mechanism of action of Acid Orange 88 involves its interaction with molecular targets through its azo bond (-N=N-). The dye can form complexes with metal ions, which can affect its color properties. Additionally, the dye can undergo redox reactions, influencing its stability and reactivity .

Comparison with Similar Compounds

Key Research Findings

Adsorption Efficiency :

  • AR88 > AO8 > OG in chitosan-silica composites, highlighting the role of molecular substituents and hydration .
  • Acid Orange 88’s metal complex likely reduces biodegradability, increasing persistence in aquatic systems compared to AR88 or AO8.

Degradation Pathways: Non-metallized azo dyes degrade via reductive cleavage of azo bonds, while Acid Orange 88’s chromium complex requires advanced oxidation (e.g., peroxymonosulfate activation) for complete mineralization .

Environmental Impact :

  • Chromium leaching from Acid Orange 88 raises toxicity concerns, whereas AR88 and AO8 primarily threaten aquatic life through sulfonate group bioaccumulation .

Biological Activity

Acid Orange 88 (AO88) is an azo dye commonly used in various industrial applications, including textiles and food products. Its biological activity has garnered attention due to its potential toxic effects and environmental implications. This article reviews the existing research on the biological activity of Acid Orange 88, focusing on its toxicity, mechanisms of action, and degradation processes.

Chemical Structure and Properties

Acid Orange 88 is characterized by its azo functional group, which is responsible for its vibrant color. The chemical formula is C₁₈H₁₄N₂Na₂O₆S₂, and it exhibits solubility in water due to its sulfonate groups. This solubility allows it to persist in aquatic environments, raising concerns about its ecological impact.

Acute and Chronic Toxicity

Research indicates that Acid Orange 88 exhibits varying degrees of toxicity depending on the exposure concentration and duration. A study involving Fischer 344/N rats revealed significant nephrotoxicity at high doses (750 mg/kg bw), leading to decreased survival rates among treated animals compared to controls .

  • Table 1: Summary of Toxicity Studies on Acid Orange 88
Study TypeSpeciesDose (mg/kg bw)Observed Effects
Long-term studyFischer rats375 - 750Nephrotoxicity, reduced survival
Short-term studyMice62 - 1000No significant toxic effects observed
In vitro studyHuman cellsVariousCytotoxic effects at concentrations >100 µM

The mechanisms underlying the toxicity of Acid Orange 88 are primarily linked to oxidative stress and genotoxicity. Azo dyes can undergo reductive cleavage in biological systems, leading to the formation of aromatic amines, which are known carcinogens. Studies have shown that AO88 can induce oxidative damage in cellular components, including lipids and DNA.

Environmental Impact

The persistence of Acid Orange 88 in aquatic environments poses significant risks to aquatic life. Research has demonstrated that AO88 can accumulate in organisms, leading to bioaccumulation and potential biomagnification within food webs. For instance, studies on the fungus Trametes versicolor indicate that this organism can accumulate AO88 from contaminated substrates, suggesting a potential for bioremediation but also highlighting ecological risks .

Degradation and Removal Techniques

Effective removal of Acid Orange 88 from wastewater is crucial for mitigating its environmental impact. Various methods have been explored:

  • Photocatalytic Degradation : A study demonstrated that TiO₂-containing hydrogels could degrade AO88 under UV light, achieving over 70% removal efficiency within 30 minutes .
  • Adsorption Techniques : Research has shown that magnetic multi-walled carbon nanotubes can effectively adsorb AO88 from aqueous solutions, with optimal conditions identified at specific pH levels and temperatures .
  • Table 2: Summary of Degradation Methods for Acid Orange 88
MethodEfficiency (%)Conditions
Photocatalytic degradation>70UV light exposure
AdsorptionVariespH 3.1 - 11.3; temperature range
BiodegradationModerateSpecific fungal species

Case Studies

  • Nephrotoxicity in Rodents : A long-term study on Fischer rats indicated that chronic exposure to high doses of AO88 led to significant kidney damage and reduced survival rates, underscoring the importance of assessing long-term health impacts associated with azo dye exposure .
  • Bioremediation Potential : The use of Trametes versicolor for the accumulation and potential degradation of AO88 highlights both the risks associated with dye pollution and the possible avenues for biological remediation strategies .

Q & A

Q. What experimental methodologies are recommended for quantifying Acid Orange 88 in aqueous solutions?

Acid Orange 88 (AO88) can be quantified using UV-Vis spectrophotometry paired with ion-pair extraction techniques. For example, AO88 forms stable ion associates with opioids like fentanyl, enabling spectrophotometric determination at wavelengths between 450–550 nm . Calibration curves should be validated under controlled pH and temperature conditions to minimize interference from co-existing ions. Ensure proper blank corrections and replicate measurements to enhance accuracy.

Q. How do researchers determine the adsorption capacity of materials for Acid Orange 88 removal?

Adsorption studies typically follow pseudo-second-order kinetics and the Langmuir isotherm model. For instance, phosphate industry waste (PWR) achieved a maximum retention capacity of 17.2 mg/g for AO88 at pH 6.5 . Key steps include:

  • Preparing dye solutions at varying concentrations (e.g., 10–100 mg/L).
  • Measuring equilibrium adsorption capacities using batch experiments with controlled agitation (e.g., 150 rpm).
  • Validating data with the Langmuir equation: qe=qmKLCe1+KLCeq_e = \frac{q_m \cdot K_L \cdot C_e}{1 + K_L \cdot C_e}, where qmq_m is the maximum adsorption capacity.

Q. What are the standard protocols for microbial decolorization studies involving Acid Orange 88?

Bacterial strains like Shewanella putrefaciens AS96 are cultured in nutrient-rich media (e.g., LB broth) under static or shaken conditions. Decolorization efficiency is measured via absorbance reduction at the dye’s λmax (e.g., 488 nm for AO88). Note that NaCl concentrations >40 g/L significantly inhibit decolorization (e.g., 53% efficiency at 60 g/L NaCl) . Always include controls (e.g., uninoculated dye solutions) to account for abiotic degradation.

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental conditions (e.g., shaking vs. static cultures) for microbial AO88 degradation?

Contradictory results often arise from strain-specific enzymatic responses. For example:

  • Pseudomonas sp. SUK1 shows 96% decolorization under static conditions due to enhanced ligninolytic enzyme activity (e.g., MnP, laccase) .
  • Agitation may improve oxygen transfer but disrupt biofilm formation critical for enzymatic dye breakdown. Methodological recommendation : Conduct parallel experiments under both conditions while monitoring enzyme activity (e.g., MnP assay) and dye adsorption kinetics to isolate dominant mechanisms .

Q. What strategies optimize AO88 removal in high-salinity industrial effluents?

Salt-tolerant microbial consortia or bioaugmented adsorbents are preferred. For example:

  • PWR adsorbents retain 80% efficiency at 40 g/L NaCl due to their high surface area and ion-exchange capacity .
  • Halotolerant bacteria (e.g., Shewanella putrefaciens) can be pre-adapted via gradual NaCl exposure (10–60 g/L) to enhance dye tolerance . Experimental design : Combine adsorption (PWR) and biodegradation (adapted strains) in a sequential treatment system to address salinity and dye load simultaneously.

Q. How should researchers address discrepancies between Langmuir model predictions and experimental adsorption data?

Discrepancies may stem from heterogeneous adsorbent surfaces or multilayer adsorption. Solutions include:

  • Applying the Freundlich model (qe=KFCe1/nq_e = K_F \cdot C_e^{1/n}) for non-ideal systems.
  • Characterizing adsorbent porosity via BET analysis to validate monolayer assumptions .
  • Using statistical tools (e.g., ANOVA) to compare model fit adequacy across pH and temperature gradients.

Data Analysis and Reproducibility

Q. What statistical methods are critical for analyzing AO88 degradation kinetics?

  • Non-linear regression : Fit pseudo-first-order (ln(qeqt)=lnqek1t\ln(q_e - q_t) = \ln q_e - k_1 t) and pseudo-second-order (tqt=1k2qe2+tqe\frac{t}{q_t} = \frac{1}{k_2 q_e^2} + \frac{t}{q_e}) models to time-series data .
  • Error analysis : Calculate root-mean-square error (RMSE) and adjusted R2R^2 to evaluate model performance.
  • Sensitivity testing : Vary initial dye concentration and adsorbent dosage to identify rate-limiting steps .

Q. How can researchers ensure reproducibility in AO88 studies?

  • Detailed protocols : Document dye purity (e.g., HPLC validation), adsorbent calcination conditions (e.g., 500°C for 2 hours), and microbial incubation parameters (e.g., 30°C, pH 7) .
  • Open data practices : Share raw absorbance data, calibration curves, and statistical code in supplementary materials .
  • Inter-laboratory validation : Collaborate with independent labs to verify adsorption capacities (±5% deviation acceptable) .

Critical Evaluation of Literature

Q. How to assess the validity of conflicting studies on AO88 toxicity or degradation pathways?

  • Source critique : Prioritize studies indexed in Web of Science™ Core Collection or published in Q1 journals (e.g., Reviews in Analytical Chemistry) .
  • Methodological alignment : Compare experimental conditions (e.g., dye concentration, microbial strain) to identify variables causing divergence .
  • Meta-analysis : Use tools like Web of Science’s "Cited Reference Search" to trace foundational studies and resolve contradictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.